molecular formula C5H7ClN4 B097398 2-Chloro-N4-methylpyrimidine-4,5-diamine CAS No. 17587-95-0

2-Chloro-N4-methylpyrimidine-4,5-diamine

Cat. No.: B097398
CAS No.: 17587-95-0
M. Wt: 158.59 g/mol
InChI Key: VDGJDQNGSRECJM-UHFFFAOYSA-N
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Description

2-Chloro-N4-methylpyrimidine-4,5-diamine is a pyrimidine derivative with a chlorine atom at position 2, amino groups at positions 4 and 5, and a methyl substituent on the N4 nitrogen (Figure 1). Its CAS number is 17587-95-0, and it is primarily used in industrial and scientific research, particularly as a pharmaceutical intermediate . Synonyms include 2-Chloro-4,5-diaminopyrimidine and NSC 45754 . The compound is commercially available from suppliers like CymitQuimica and LEAPChem, with purity levels tailored for research applications .

Properties

IUPAC Name

2-chloro-4-N-methylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-8-4-3(7)2-9-5(6)10-4/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGJDQNGSRECJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428063
Record name 2-Chloro-N4-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17587-95-0
Record name 2-Chloro-N4-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Pyrimidine Precursors

A common approach involves chlorinating 4,5-diaminopyrimidine derivatives. Researchers have demonstrated that treating N4-methylpyrimidine-4,5-diamine with phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours introduces the chlorine atom at the 2-position. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst. Typical molar ratios use 1.2 equivalents of POCl₃ relative to the substrate, achieving isolated yields of 68–72% after purification by silica gel chromatography.

Table 1: Chlorination Reaction Parameters

ParameterValue Range
Temperature80–100°C
Reaction Time6–8 hours
POCl₃ Equivalents1.2–1.5
SolventToluene or DMF
Yield68–72%

Sequential Amination-Chlorination

Catalytic Hydrogenation Strategies

Reduction of Nitro Intermediates

High-pressure hydrogenation (5–10 bar H₂) using 10% Pd/C catalyst effectively reduces 2-chloro-4-nitro-N4-methylpyrimidin-5-amine to the target diamine. Reactions conducted in ethanol at 50°C for 12 hours achieve 75–78% conversion, with catalyst loading critical to minimizing dechlorination side reactions.

Table 2: Hydrogenation Optimization Data

ConditionOptimal Value
H₂ Pressure7 bar
Temperature50°C
Catalyst Loading5 wt% Pd/C
Reaction Time12 hours
SolventEthanol

Chemoselective Control

Maintaining the chlorine substituent during reduction requires precise pH control. Buffered systems (pH 6.5–7.0) using ammonium acetate suppress acid-catalyzed dechlorination, preserving >95% of the chloro group while achieving full nitro reduction.

Protective Group Approaches

Boc-Protected Intermediates

Introducing tert-butoxycarbonyl (Boc) groups at the 4- and 5-positions enables sequential functionalization. The protocol involves:

  • Boc protection of 4,5-diaminopyrimidine using Boc₂O in THF

  • Methylamine introduction at N4 via SNAr reaction

  • Acidic deprotection (HCl/dioxane)

  • Final chlorination at C2

This method achieves 65% overall yield but requires additional purification steps after deprotection.

Orthogonal Deprotection Systems

Solvent and Catalyst Screening

Solvent Effects on Amination

Polar aprotic solvents (DMF, DMSO) accelerate methylamine incorporation but promote hydrolysis of the chloro substituent. Mixed solvent systems (DMF/H₂O 4:1) balance reactivity and stability, achieving 82% conversion with <3% dechlorination.

Alternative Catalysts

Copper(I) iodide (5 mol%) in combination with N,N'-dimethylethylenediamine ligand enhances amination rates in toluene at 110°C, reducing reaction times from 12 hours to 4 hours. However, catalyst costs may limit industrial scalability.

Crystallographic Characterization

Single-crystal X-ray diffraction confirms the molecular structure, revealing key bonding parameters:

  • N4–C bond length: 1.342 Å

  • C2–Cl bond length: 1.737 Å

  • Dihedral angle between amino groups: 12.4°

The planar pyrimidine ring facilitates π-stacking interactions during crystallization, typically forming monoclinic crystals with P2₁/c space group.

Scalability and Industrial Considerations

Batch processes using flow chemistry techniques improve reproducibility for large-scale synthesis. Continuous hydrogenation reactors achieve 85% space-time yield compared to 72% in batch mode, with reduced catalyst fouling. Economic analyses suggest production costs of $120–150/kg at metric ton scales.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize iridium-based photocatalysts (e.g., Ir(ppy)₃) under blue LED irradiation to mediate chlorine atom transfer. This room-temperature method avoids thermal decomposition but currently achieves only 45% yield.

Biocatalytic Approaches

Engineered transaminases show promise for stereoselective amination, though current systems lack efficiency for aromatic chloropyrimidines. Directed evolution efforts aim to create enzymes capable of operating at 50°C with >90% conversion .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N4-methylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N4-methylpyrimidine-4,5-diamine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N4-methylpyrimidine-4,5-diamine has been explored for its potential as an antitumor agent due to its ability to inhibit specific biological targets. Studies suggest that it may interact with enzymes or receptors, potentially acting as an inhibitor or modulator of biological pathways.

Case Studies:

  • Antitumor Activity: Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives of pyrimidines have been shown to inhibit cancer cell proliferation in vitro .
  • Antimicrobial Properties: The compound's structural similarity to known bioactive molecules suggests potential antimicrobial activity. Further investigation into its derivatives could yield promising candidates for antibiotic development.

Agrochemicals

Due to its unique structural properties, this compound is also being studied for applications in agrochemicals. Its reactivity may allow it to serve as an intermediate in the synthesis of herbicides or pesticides.

The biological activity of this compound has been attributed to its ability to form stable complexes with biological targets. This interaction is facilitated through hydrogen bonding and electrostatic interactions, which enhance its potential therapeutic applications.

Summary of Applications

Field Application Potential Benefits
Medicinal ChemistryAntitumor agentInhibition of cancer cell proliferation
Antimicrobial propertiesDevelopment of new antibiotics
AgrochemicalsIntermediate for herbicides/pesticidesEnhanced efficacy in crop protection

Mechanism of Action

The mechanism by which 2-Chloro-N4-methylpyrimidine-4,5-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with signal transduction processes, depending on the specific application and target .

Comparison with Similar Compounds

6-Chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine

  • Key Differences : Chlorine at position 6 instead of 2, with an additional phenyl group on N4.
  • X-ray crystallography data reveals bond angles such as N1–C1–Cl1 (115.43°) and N1–C2–N2 (126.91°), suggesting distinct conformational stability compared to the target compound .

6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine

  • Key Differences : Chlorine at position 6 and a 4-chlorophenyl group on N4.
  • Molecular weight is 255.11 g/mol, significantly higher than the target compound (158.59 g/mol), which may reduce solubility in polar solvents .

2-Chloro-6-methylpyrimidine-4,5-diamine

  • Key Differences : Methyl group at position 6 instead of N4.
  • Impact : Despite sharing the molecular formula C5H7ClN4 and weight (158.59 g/mol), the methyl at position 6 alters steric and electronic effects. This positional isomerism could influence metabolic stability in pharmaceutical applications .

2-Chloro-N4-cyclopentyl-N5-methyl-pyrimidine-4,5-diamine

  • Key Differences : Cyclopentyl group on N4 and a methyl group on N5.

Molecular Weight and Solubility

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 17587-95-0 C5H7ClN4 158.59 Cl (C2), NH2 (C4/C5), N4-methyl
6-Chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine N/A C11H11ClN4 234.68 (calculated) Cl (C6), N4-methyl, N4-phenyl
2-Chloro-6-methylpyrimidine-4,5-diamine 63211-98-3 C5H7ClN4 158.59 Cl (C2), NH2 (C4/C5), CH3 (C6)
2-Chloro-N4-cyclopentyl-N5-methyl-pyrimidine-4,5-diamine 877661-61-5 C10H15ClN4 226.70 Cl (C2), N4-cyclopentyl, N5-methyl
  • Solubility Trends: Bulky substituents (e.g., phenyl, cyclopentyl) reduce aqueous solubility but enhance lipid membrane permeability. Methyl groups at non-polar positions (e.g., C6) moderately increase lipophilicity .

Reactivity and Stability

  • Chlorine at position 2 (target compound) vs. 6 (analogs) influences electronic effects. Position 2 chlorine enhances electrophilicity at adjacent carbons, favoring reactions like Suzuki coupling .
  • N4-methyl and N4-aryl groups impact hydrogen-bonding capacity, affecting crystallization and stability .

Biological Activity

Introduction

2-Chloro-N4-methylpyrimidine-4,5-diamine is a heterocyclic compound with the molecular formula C₅H₇ClN₄ and a molecular weight of 158.59 g/mol. This compound features a chlorine atom at the second position and two amino groups at the fourth and fifth positions of the pyrimidine ring, making it a significant candidate in pharmaceutical and agrochemical applications due to its unique structural properties and biological activity .

Chemical Structure and Synthesis

The molecular structure of this compound can be outlined as follows:

  • Molecular Formula : C₅H₇ClN₄
  • CAS Number : 17587-95-0

The synthesis typically involves chlorination processes, such as the reaction of N4-methylpyrimidine-4,5-diamine with thionyl chloride under reflux conditions. This method facilitates the substitution of a hydrogen atom at the second position with a chlorine atom .

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of amine and chloro groups enables it to engage with enzymes or receptors, potentially leading to therapeutic effects such as:

  • Inhibition of Specific Pathways : It may block pathways involved in disease processes.
  • Antitumor Activity : Research indicates that derivatives of this compound may exhibit significant antitumor properties .
  • Antimicrobial Properties : Its structural features suggest potential efficacy against various microbial strains .

Biological Activity Studies

Several studies have explored the biological activity of this compound and its derivatives. Below is a summary of key findings:

Study/Source Biological Activity Observed Key Findings
EvitaChem Antitumor and antimicrobialDerivatives show potential in inhibiting tumor growth and microbial activity.
BenchChem Enzyme inhibitionActs as an inhibitor for specific enzymes linked to disease pathways.
RSC Advances Diuretic agentsAnalog compounds have been developed showing diuretic properties.

Case Studies

  • Antitumor Studies :
    In vitro studies have demonstrated that certain derivatives of this compound effectively inhibit cancer cell proliferation. For instance, modifications at the N4 position have shown enhanced cytotoxicity against specific cancer cell lines.
  • Antimicrobial Evaluation :
    Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A comparative study highlighted its effectiveness against resistant strains, suggesting its potential use in developing new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes how different substituents affect its activity:

Substituent Position Modification Type Effect on Activity
N4Methyl group additionIncreased solubility and potency
2ChlorinationEnhanced interaction with targets
5Amino group variationAltered binding affinity

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N4-methylpyrimidine-4,5-diamine?

The compound is synthesized via nucleophilic substitution reactions. A representative method involves reacting tert-butyl-protected intermediates (e.g., tert-butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) with trifluoroacetic acid (TFA) in dichloromethane (DCM). After neutralization with NaHCO₃ and extraction, the product is purified via recrystallization or chromatography. Reaction times (2 hours at room temperature) and solvent choices (DCM) are critical for yield optimization .

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For this compound, crystallographic data reveals a monoclinic P2₁/c space group with unit cell parameters a=9.5887A˚,b=9.948A˚,c=12.671A˚,β=109.63a = 9.5887 \, \text{Å}, b = 9.948 \, \text{Å}, c = 12.671 \, \text{Å}, \beta = 109.63^\circ. Hydrogen bonding between amino groups and annular nitrogen atoms stabilizes the crystal lattice. NMR (¹H/¹³C) and HRMS further confirm purity and molecular identity .

Q. What solvents and reaction conditions are suitable for functionalization?

Polar aprotic solvents (e.g., DCM, DMF) are preferred for substitution reactions. Basic conditions (e.g., NaHCO₃) facilitate deprotection of amine groups. For example, TFA in DCM efficiently removes tert-butyl carbamate protecting groups while maintaining pyrimidine ring integrity .

Advanced Research Questions

Q. How do substituents (e.g., chloro, methyl) influence reactivity and biological activity?

The chloro group at position 2 enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). The N4-methyl group sterically hinders certain reactions but improves metabolic stability. Computational studies (DFT) suggest these substituents modulate electronic properties, affecting binding to biological targets like kinases or enzymes .

Q. What strategies resolve contradictions in synthetic yields across studies?

Yield discrepancies often arise from purification methods or reaction scaling. For instance, batch vs. continuous flow reactors impact efficiency. Analytical techniques (HPLC, LC-MS) identify side products (e.g., dechlorinated derivatives), guiding process optimization. Recrystallization from ethanol/water mixtures improves purity to >95% .

Q. How does the crystal packing affect molecular interactions?

X-ray data shows intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) between amino groups and pyrimidine nitrogens, forming 1D chains. Van der Waals interactions between methyl groups and aromatic rings contribute to lattice stability. These interactions are critical for co-crystallization studies with target proteins .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Molecular dynamics (MD) simulations and QSAR models evaluate logP (1.8), solubility (∼0.2 mg/mL in water), and membrane permeability. The methyl group reduces polarity, enhancing blood-brain barrier penetration, while the chloro group increases metabolic resistance to cytochrome P450 enzymes .

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